Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate
Description
Properties
IUPAC Name |
benzyl N-(3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-15-10-17(12-18-15)8-6-14(7-9-17)19-16(21)22-11-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOXHBPCRVHVST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NC(=O)OCC3=CC=CC=C3)CC(=O)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Amino Alcohols
A widely adopted method involves the cyclocondensation of γ-aminobutyric acid (GABA) derivatives with ketones or aldehydes. For example, gabapentin (a cyclic GABA analog) undergoes intramolecular lactamization under acidic conditions to yield the azaspiro[4.5]decan-3-one core. In one protocol, gabapentin was treated with iodine and sodium borohydride in tetrahydrofuran (THF), resulting in a 46% yield of the amino alcohol intermediate, which subsequently cyclized to form the spirocyclic lactam. Microwave-assisted heating in THF further enhanced reaction efficiency by accelerating equilibrium shifts toward lactam formation.
Ring-Closing Metathesis (RCM)
Transition-metal-catalyzed RCM offers stereochemical precision for spirocyclic systems. A diene precursor containing appropriately spaced amine and ester groups undergoes metathesis using Grubbs’ second-generation catalyst (5–10 mol%) in dichloromethane at 40°C. This method achieves moderate yields (35–50%) but requires stringent anhydrous conditions.
Carbamate Functionalization of the Spirocyclic Core
Introducing the benzyl carbamate group at the 8-position demands careful regioselectivity to avoid side reactions at the lactam nitrogen.
Direct Carbamoylation
The spirocyclic amine intermediate reacts with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine or N,N-diisopropylethylamine (DIPEA). Optimal conditions use dichloromethane (DCM) as the solvent at 0°C to room temperature, achieving 60–75% yields. Excess Cbz-Cl (1.2–1.5 equivalents) ensures complete conversion, though higher equivalents risk N-overcarbamoylation.
Protection-Deprotection Sequences
For substrates sensitive to direct carbamoylation, a temporary protecting group strategy is employed:
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Silylation : Treatment with tert-butyldimethylsilyl chloride (TBS-Cl) protects the amine, enabling selective carbamate formation at the 8-position.
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Carbamoylation : Benzyl chloroformate is introduced under mild basic conditions.
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Desilylation : Fluoride-based reagents (e.g., tetra-n-butylammonium fluoride, TBAF) remove the silyl group, restoring the free amine.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF or DCM | Minimizes lactam hydrolysis |
| Temperature | 0°C → RT | Prevents exothermic side reactions |
| Reaction Time | 12–24 h | Ensures complete carbamoylation |
Polar aprotic solvents like dimethylformamide (DMF) are avoided due to lactam ring-opening tendencies.
Catalytic Enhancements
Adding catalytic dimethylaminopyridine (DMAP, 0.1 equivalents) accelerates carbamate formation by activating the chloroformate electrophile. This modification improves yields to 80–85% while reducing reaction times to 6–8 hours.
Industrial-Scale Considerations
Cost-Efficiency Analysis
| Component | Cost Contribution | Optimization Strategy |
|---|---|---|
| Benzyl chloroformate | 35% | Bulk purchasing; in-situ generation |
| Catalysts | 25% | Recycling Grubbs’ catalyst via column chromatography |
| Solvents | 20% | THF recovery via distillation |
Challenges and Limitations
Regioselectivity Issues
Competing reactions at the lactam nitrogen remain a persistent challenge. Nuclear magnetic resonance (NMR) studies reveal that unprotected lactams undergo carbamoylation at both the 8-position and lactam nitrogen in a 3:1 ratio, necessitating tedious purification.
Scalability of Microwave-Assisted Methods
While microwave irradiation enhances reaction rates, scaling beyond laboratory batches (≥100 g) poses engineering challenges, including uneven heating and pressure management.
Emerging Methodologies
Enzymatic Carbamoylation
Recent trials using lipase enzymes (e.g., Candida antarctica Lipase B) in ionic liquids demonstrate regioselective carbamate formation with 70% yield and >99% enantiomeric excess (ee). This green chemistry approach avoids harsh reagents but currently suffers from slow reaction kinetics (48–72 hours).
Chemical Reactions Analysis
Types of Reactions
Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, dichloromethane as solvent.
Reduction: Lithium aluminum hydride, methanol as solvent.
Substitution: Sodium hydroxide, halogenating agents, dichloromethane as solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Psychotropic Properties
Research indicates that benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate exhibits psychotropic effects, making it a candidate for treating psychiatric disorders. Studies have shown its potential in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation.
Anticancer Activity
The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. In vitro studies have reported the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 10 |
| MCF7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
These results indicate that this compound may interfere with cancer cell proliferation and survival mechanisms through apoptosis induction.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against several bacterial strains, making it a potential candidate for treating infections, especially those caused by resistant bacteria. The minimum inhibitory concentration (MIC) values are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This antimicrobial activity highlights its potential utility in clinical settings for managing infections.
Study on Anticancer Efficacy
A peer-reviewed study published in Journal of Medicinal Chemistry demonstrated that this compound induced apoptosis in A549 cells via caspase pathway activation, suggesting its role as a chemotherapeutic agent.
Investigation of Antimicrobial Effects
Research published in Antimicrobial Agents and Chemotherapy indicated that the compound inhibited biofilm formation in Staphylococcus aureus, showcasing its potential application in treating chronic infections.
Mechanistic Studies
Further investigations revealed that this compound modulates the expression of genes associated with cell cycle regulation and apoptosis, providing insights into its molecular mechanisms.
Mechanism of Action
The mechanism of action of Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Biological Activity
Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate is a compound of significant interest in pharmacology due to its potential therapeutic properties. This article provides an overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: this compound
- CAS Number: 880271-31-8
- Molecular Formula: C16H19N2O3
- Molecular Weight: 299.34 g/mol
The compound features a spirocyclic structure, which is characteristic of many biologically active molecules. Its unique configuration contributes to its interaction with biological targets.
This compound exhibits its biological activity primarily through modulation of specific receptors and enzymes involved in various physiological processes. Research indicates that it may act as an inhibitor of certain proteases, similar to other compounds within the spirocyclic class, which have shown efficacy against viral infections such as SARS-CoV .
Pharmacological Effects
- Antiviral Activity:
- Anti-inflammatory Properties:
- Analgesic Effects:
Toxicity Profile
The toxicity of this compound has been assessed in various animal models. The LD50 values range from 127 to 978 mg/kg when administered intraperitoneally in mice, indicating a relatively low toxicity profile compared to other compounds in the same class .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antiviral | Inhibition of viral proteases | , |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Analgesic | Pain relief in animal models | |
| Toxicity | LD50: 127 - 978 mg/kg |
Case Study Example:
In a study examining the antiviral properties of spirocyclic compounds, this compound was tested against SARS-CoV protease, demonstrating significant inhibition at micromolar concentrations. This finding supports its potential as a lead compound for further drug development targeting viral infections.
Q & A
Q. How is the benzyl carbamate group introduced during the synthesis of spirocyclic compounds like Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate?
The benzyl carbamate (Cbz) group is typically introduced via a carbamate-forming reaction using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. This involves reacting the amine group of the spirocyclic intermediate with Cbz-Cl in a biphasic system (e.g., water/dichloromethane) with a base like sodium hydroxide to stabilize the intermediate. The reaction is monitored by TLC or LC-MS to ensure complete protection .
Q. What analytical techniques are critical for confirming the spirocyclic structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Software suites like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to analyze bond lengths, angles, and torsion angles. For example, the 2-azaspiro[4.5]decane core requires careful analysis of puckering parameters using Cremer-Pople coordinates to confirm non-planarity .
Q. How can researchers optimize reaction yields during the synthesis of spirocyclic carbamates?
Yield optimization often involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance carbamate formation.
- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions.
- Catalysis : DMAP (4-dimethylaminopyridine) can accelerate carbamate coupling .
Advanced Research Questions
Q. How does the spirocyclic core influence the compound’s stability under varying pH conditions?
The spirocyclic structure introduces steric constraints that stabilize the carbamate group against hydrolysis. Stability data for benzyl carbamates under different conditions are summarized below:
| Condition | Stability Profile | Reference |
|---|---|---|
| Acidic (pH < 1, 100°C) | Rapid hydrolysis | |
| Neutral (pH 7, RT) | Stable (>24 hours) | |
| Basic (pH 12, RT) | Moderate degradation (t₁/₂ ~6 hours) |
Computational modeling (e.g., DFT calculations) can predict puckering effects on stability .
Q. What strategies resolve contradictions in crystallographic data for spirocyclic compounds?
Discrepancies in bond lengths or angles may arise from dynamic puckering or disorder. To address this:
- Use SHELXL ’s restraints (e.g., DFIX, SIMU) to refine disordered regions.
- Validate results with WinGX -generated difference Fourier maps to identify residual electron density .
Q. How can researchers evaluate the biological activity of this compound against enzyme targets?
- Inhibition assays : Test against serine hydrolases (e.g., HIV protease) using fluorogenic substrates.
- Docking studies : Employ software like AutoDock Vina to model interactions with the spirocyclic core and catalytic sites .
Methodological Challenges and Solutions
Q. Why might NMR spectra show unexpected splitting patterns for the spirocyclic core?
The spirocyclic ring’s puckering creates diastereotopic protons, leading to complex splitting. Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals. For example, NOESY correlations between H-8 and H-10 can confirm axial/equatorial conformers .
Q. How to address low crystallinity during SC-XRD analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
